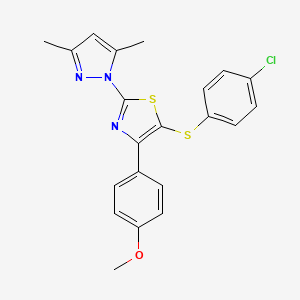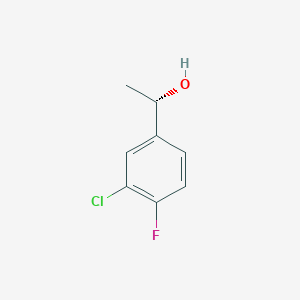
(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol: is an organic compound characterized by the presence of a chiral center at the first carbon atom. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (3-chloro-4-fluorophenyl)acetone, using chiral reducing agents. Common reducing agents include borane complexes and chiral catalysts, which ensure the selective formation of the (1S) enantiomer.
Industrial Production Methods: Industrial production of this compound often employs large-scale reduction processes, utilizing hydrogenation techniques with chiral catalysts. The reaction conditions are optimized to achieve high yields and enantiomeric purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol can undergo oxidation to form the corresponding ketone, (3-chloro-4-fluorophenyl)acetone.
Reduction: The compound can be further reduced to form (1S)-1-(3-chloro-4-fluorophenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed:
Oxidation: (3-chloro-4-fluorophenyl)acetone
Reduction: (1S)-1-(3-chloro-4-fluorophenyl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: In biological research, this compound is used to study the effects of chiral molecules on biological systems. It serves as a model compound for investigating enzyme-substrate interactions and stereoselective binding.
Medicine: The compound’s unique chemical properties make it a potential candidate for drug development. It is explored for its pharmacological activities, including its potential as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its applications extend to the manufacture of agrochemicals, fragrances, and polymers.
Mechanism of Action
The mechanism by which (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound’s chiral center plays a crucial role in its binding affinity and selectivity towards enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing its interaction with biological macromolecules. The molecular pathways involved include enzyme inhibition, receptor modulation, and signal transduction.
Comparison with Similar Compounds
- (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
- (1S)-1-(3-chloro-4-fluorophenyl)ethane
- (1S)-1-(3-chloro-4-fluorophenyl)acetone
Comparison: Compared to its enantiomer, (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol, the (1S) enantiomer exhibits different biological activities and binding affinities due to its stereochemistry. The presence of the hydroxyl group in (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol distinguishes it from (1S)-1-(3-chloro-4-fluorophenyl)ethane, which lacks this functional group. The ketone derivative, (1S)-1-(3-chloro-4-fluorophenyl)acetone, differs in its reactivity and chemical behavior, making this compound unique in its applications and properties.
Properties
IUPAC Name |
(1S)-1-(3-chloro-4-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGSPHGSOUBBIC-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2448736.png)
![2-{1-[(4-iodophenyl)amino]propylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2448737.png)
![7-(4-acetylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2448738.png)

![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2448743.png)
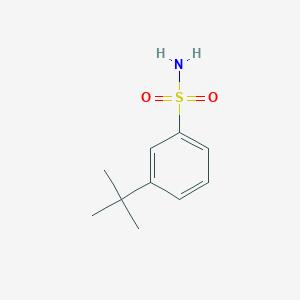
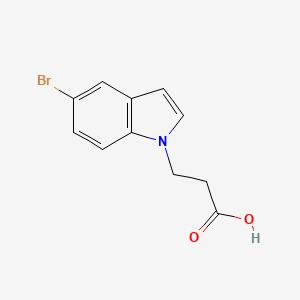
![methyl 2-[[(Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2448748.png)

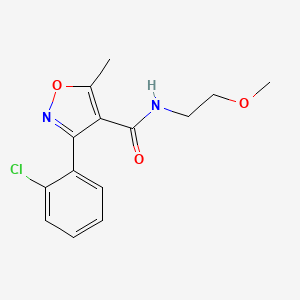
![3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine](/img/structure/B2448756.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B2448757.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate](/img/structure/B2448758.png)
